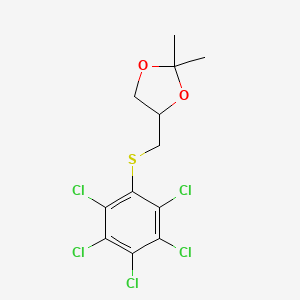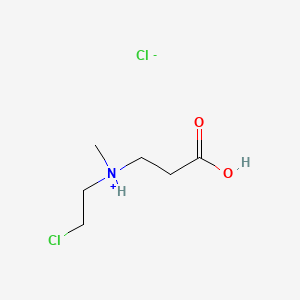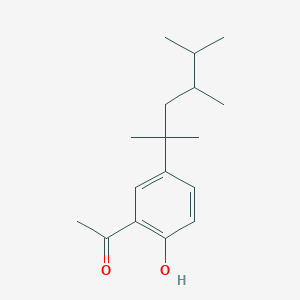
Benzenesulfonic acid, undecyl-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, undecyl-, ammonium salt is an organic compound that belongs to the class of sulfonic acids. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an undecyl group, and the compound is neutralized with ammonium. This compound is known for its surfactant properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often involve high temperatures and the use of catalysts to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, undecyl-, ammonium salt involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide in the presence of a catalyst. The resulting benzenesulfonic acid is then reacted with undecyl alcohol to form the undecyl derivative. Finally, the compound is neutralized with ammonium hydroxide to produce the ammonium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, undecyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, undecyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and as an excipient in drug formulations.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, undecyl-, ammonium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it disrupts hydrophobic interactions and enhances solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecylbenzenesulfonic acid, ammonium salt
- Decylbenzenesulfonic acid, ammonium salt
- Tridecylbenzenesulfonic acid, ammonium salt
Comparison
Benzenesulfonic acid, undecyl-, ammonium salt is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts. Dodecylbenzenesulfonic acid, for example, has a longer chain, which can lead to higher hydrophobicity and potentially lower solubility in water .
Eigenschaften
CAS-Nummer |
61931-75-7 |
|---|---|
Molekularformel |
C17H31NO3S |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
azane;2-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S.H3N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;/h11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);1H3 |
InChI-Schlüssel |
LZUMCTSZZMZIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)


![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)





